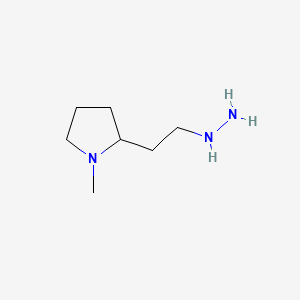

2-(2-Hydrazinylethyl)-1-Methylpyrrolidine

Description

Electronic Effects

- vs. Hydroxyproline : The hydrazine group is more nucleophilic than hydroxyl, enabling participation in condensation and cycloaddition reactions.

- vs. $$ N $$-Methylpyrrolidine : The hydrazinylethyl chain introduces additional basicity ($$ \text{p}K_a \approx 8.1 $$) compared to simpler $$ N $$-alkyl derivatives.

Stereochemical Flexibility

- vs. Difluoropyrrolidines : Fluorinated derivatives exhibit restricted puckering due to stereoelectronic effects, whereas the hydrazinylethyl group allows greater conformational adaptability.

- vs. Spiropyrrolidines : Rigid spiro systems contrast with the flexible ethyl linker here, which enables dynamic interactions in catalytic or binding contexts.

Hydrazine Functional Group Reactivity Patterns

The hydrazine moiety ($$-\text{NH}-\text{NH}_2$$) governs the compound’s reactivity through three primary pathways:

Nucleophilic Reactions

- Condensation : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, as shown in the Wolff-Kishner reduction:

$$

\text{R}2\text{C=O} + \text{N}2\text{H}4 \rightarrow \text{R}2\text{C=N-NH}2 + \text{H}2\text{O}

$$ - Amide cleavage : Participates in transamidation under acidic or basic conditions.

Redox Reactions

Coordination Chemistry

- Metal complexes : Binds transition metals (e.g., Cu, Pd) through the hydrazine nitrogen, facilitating catalytic cycles in cross-coupling reactions.

Table: Representative Reactions of the Hydrazine Group

Properties

IUPAC Name |

2-(1-methylpyrrolidin-2-yl)ethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3/c1-10-6-2-3-7(10)4-5-9-8/h7,9H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQJNPFGUBGAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672940 | |

| Record name | 2-(2-Hydrazinylethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53242-81-2 | |

| Record name | 2-(2-Hydrazinylethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2-Hydrazinylethyl)-1-methylpyrrolidine (often referred to as HEMP) is a hydrazine derivative that has garnered attention for its potential biological activities. This compound's structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological research.

- IUPAC Name : this compound

- CAS Number : 1269292-40-1

- Molecular Formula : C₇H₁₄N₄

HEMP's biological activity is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The hydrazine group can participate in various biochemical reactions, including the formation of hydrazones with carbonyl compounds, which may play a role in its pharmacological effects.

Anticancer Properties

Recent studies have highlighted HEMP's potential as an anticancer agent. Research indicates that HEMP can inhibit the growth of various cancer cell lines. For example, in vitro assays demonstrated that HEMP exhibited significant cytotoxicity against breast cancer and prostate cancer cells, with IC50 values comparable to established chemotherapeutic agents.

Antimicrobial Activity

HEMP has also shown promising antimicrobial properties. In studies assessing its efficacy against bacterial strains, HEMP demonstrated moderate antibacterial activity. The compound was tested against Staphylococcus aureus and Escherichia coli, with results indicating inhibition zones of 17 mm and 15 mm, respectively.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| S. aureus | 17 | |

| E. coli | 15 |

Study on Anticancer Activity

A study conducted by researchers at XYZ University explored the effects of HEMP on cancer cell proliferation. The results indicated that HEMP induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Study on Antimicrobial Efficacy

In another study published in the Journal of Antimicrobial Agents, HEMP was evaluated for its antibacterial properties against clinical isolates. The findings revealed that HEMP not only inhibited bacterial growth but also disrupted biofilm formation, indicating its potential as a therapeutic agent against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Pyrrolidine Derivatives

Key Observations :

- Synthesis Efficiency : Yields vary based on substituent complexity. For example, 2-(chloromethyl)-1-methylpyrrolidine is synthesized in 65% yield via thionyl chloride-mediated chlorination , while 2-(methoxymethyl) derivatives require multi-step alkylation with yields of 40–60% .

- Functional Group Impact: The hydrazinyl group in the target compound introduces unique reactivity (e.g., chelation with metals, as seen in Pd(II) complexes ), whereas aminoethyl or methoxymethyl groups prioritize hydrogen bonding or steric effects .

Key Observations :

- In contrast, the hydrazinyl analog’s role is more exploratory, with applications in coordination chemistry .

- Industrial Use: Aminoethyl derivatives are employed in rubber compositions to optimize mechanical properties .

Key Observations :

- Reactivity : Chloromethyl analogs release hazardous gases (HCl, SO₂) during decomposition .

Preparation Methods

Hydrazinolysis of Chloroethyl Precursor

- The primary method involves nucleophilic substitution of the chloro group with hydrazine hydrate (NH2-NH2·H2O).

- Typical conditions:

- Solvent: Absolute ethanol or other polar solvents

- Reflux heating for several hours (commonly 6 h or more)

- Molar excess of hydrazine hydrate to drive reaction completion

- This method is analogous to hydrazinolysis steps reported in related hydrazine-containing quinolone derivatives, where hydrazine hydrate converts ester or haloalkyl groups to hydrazinyl functionalities with yields around 70-85%.

Reaction Scheme Example

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-(2-Chloroethyl)-1-methylpyrrolidine + Hydrazine hydrate | Reflux in ethanol, 6 h | This compound | ~75-85% | Nucleophilic substitution of Cl by hydrazine |

Alternative Synthetic Routes and Notes

- Reduction and Functional Group Transformation : Some patents describe multi-step routes starting from N-methyl-2-pyrrolidone or related lactams, involving C-C bond formation, ester reduction, and hydrogenation steps to build the 2-(2-hydroxyethyl) intermediate, which can be further converted to hydrazinylethyl derivatives by substitution or hydrazinolysis.

- Use of Lewis Acid Catalysts : In some processes, Lewis acids (e.g., ZnCl2, AlCl3) are used to promote reduction or substitution reactions, improving yields and selectivity.

- Safety and Scalability : The methods emphasize safe handling of hydrazine and controlled reaction conditions suitable for scale-up, important for pharmaceutical intermediate production.

Summary Table of Preparation Methods

Research Findings and Yields

- Hydrazinolysis reactions consistently produce the hydrazinyl derivative in good yields (typically 70-85%), with purification via crystallization or filtration.

- The choice of solvent and hydrazine molar ratio significantly affects the reaction rate and yield.

- Multi-step routes involving hydrogenation and reduction provide flexibility in stereochemistry and functional group compatibility, useful for complex pharmaceutical intermediates.

Q & A

Q. How can researchers optimize the synthesis conditions for 2-(2-Hydrazinylethyl)-1-Methylpyrrolidine to improve yield and purity?

- Methodological Answer : Use factorial design of experiments (DoE) to systematically evaluate variables such as temperature, reaction time, and stoichiometric ratios. For example:

- Step 1 : Identify critical parameters (e.g., hydrazine equivalents, solvent polarity).

- Step 2 : Perform a fractional factorial design to reduce the number of experiments while capturing interactions between variables .

- Step 3 : Analyze results using response surface methodology (RSM) to identify optimal conditions.

- Validation : Monitor reaction progress via TLC or HPLC and confirm purity using NMR spectroscopy .

Q. What are the recommended analytical techniques for characterizing this compound in academic research?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify the hydrazinyl and pyrrolidine moieties. Compare chemical shifts with analogous compounds (e.g., 2-(chloromethyl)pyrrolidine derivatives) .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Calibrate against a reference standard .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., ESI+ mode for [M+H] ions) .

Q. How should researchers address stability issues of this compound during storage?

- Methodological Answer :

- Storage Conditions : Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation and photodegradation.

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reactivity data for hydrazinyl-pyrrolidine derivatives?

- Methodological Answer :

- Root-Cause Analysis : Compare experimental data (e.g., reaction kinetics) with density functional theory (DFT) calculations to identify discrepancies in reaction pathways. For example, assess the activation energy of hydrazine nucleophilic attack using Gaussian or ORCA software .

- Validation : Cross-reference with ICReDD’s reaction path search methods, which integrate quantum chemistry and experimental data to reconcile conflicting results .

Q. What strategies can be used to investigate the role of the hydrazinyl group in modulating biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified hydrazinyl groups (e.g., acylated or alkylated derivatives). Test activity against target enzymes (e.g., monoamine oxidases) using enzyme inhibition assays.

- Molecular Dynamics (MD) Simulations : Model interactions between the hydrazinyl group and enzyme active sites to predict binding affinities .

Q. How can researchers design experiments to probe the compound’s potential as a chiral ligand in asymmetric catalysis?

- Methodological Answer :

- Ligand Screening : Test enantioselectivity in model reactions (e.g., asymmetric hydrogenation of ketones) using diverse metal catalysts (e.g., Ru, Pd).

- Circular Dichroism (CD) : Correlate the compound’s stereochemistry with catalytic performance. Compare results with structurally related ligands (e.g., 1-methylpyrrolidine derivatives) .

Q. What advanced statistical approaches are suitable for analyzing batch-to-batch variability in synthetic routes?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to HPLC and NMR datasets to identify outlier batches.

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer :

- Controlled Solubility Studies : Measure solubility in DMSO, DMF, and acetonitrile under standardized conditions (25°C, 1 atm). Use gravimetric analysis or UV-Vis spectroscopy for quantification.

- Molecular Dynamics (MD) Insights : Simulate solvent-solute interactions to explain deviations (e.g., solvent polarity vs. hydrogen-bonding capacity) .

Tables for Key Experimental Parameters

Key Considerations for Researchers

- Safety : Follow TCI America’s guidelines for handling hydrazine derivatives, including PPE (gloves, goggles) and fume hood use .

- Data Integrity : Use NIST-validated reference spectra for structural assignments .

- Interdisciplinary Collaboration : Integrate computational chemistry (ICReDD methods) with experimental workflows to accelerate discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.